

# A Senior Application Scientist's Guide to Assessing Commercial Hippurate Test Kits

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## Compound of Interest

Compound Name: *Sodium hippurate*

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For researchers and professionals in drug development and clinical diagnostics, the accurate identification of microorganisms is paramount. The hippurate hydrolysis test is a cornerstone in the presumptive identification of several clinically significant bacteria, including *Gardnerella vaginalis*, *Campylobacter jejuni*, *Listeria monocytogenes*, and Group B streptococci (*Streptococcus agalactiae*). With a variety of commercial test kits available, selecting the most reliable and efficient option for your laboratory's workflow is a critical decision. This guide provides an in-depth, technical comparison of the performance and formats of commercial hippurate test kits, supported by the underlying biochemical principles and a framework for their evaluation.

## The Principle of Hippurate Hydrolysis: A Biochemical Perspective

The hippurate test hinges on the ability of certain bacteria to produce the enzyme hippuricase (also known as hippurate hydrolase).<sup>[1][2]</sup> This enzyme catalyzes the hydrolysis of **sodium hippurate**, a conjugate of benzoic acid and glycine, into its constituent molecules: benzoic acid and glycine.<sup>[1][2]</sup>

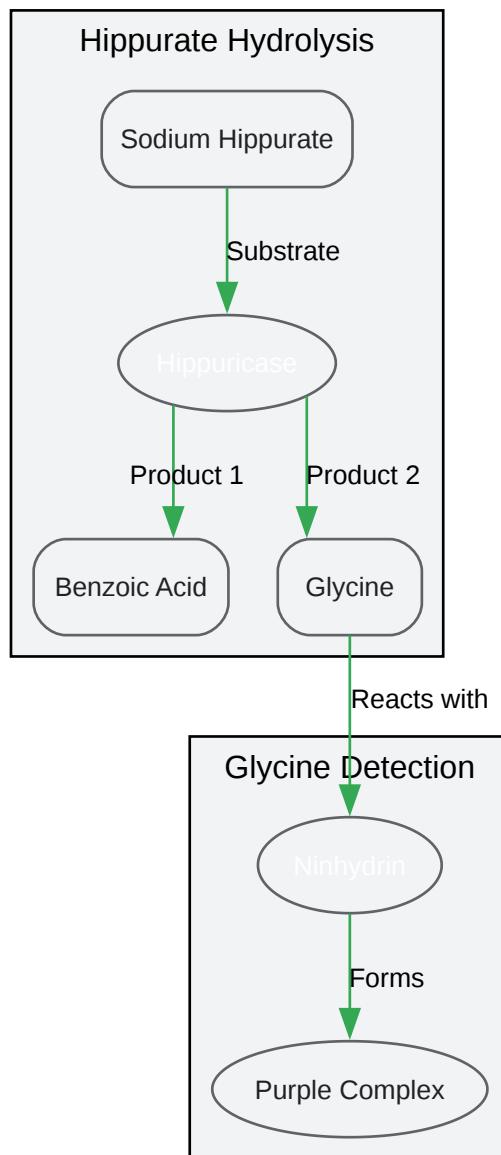
The detection of these hydrolysis products forms the basis of the test. Historically, the classic method, which can take up to 48 hours, detected the presence of benzoic acid using a ferric chloride reagent, resulting in a persistent precipitate.<sup>[1][3]</sup> However, most modern rapid commercial kits, with results available in as little as two hours, are designed to detect the other end-product, glycine.<sup>[3]</sup> This is achieved through the addition of a ninhydrin reagent. Ninhydrin,

a potent oxidizing agent, reacts with the alpha-amino acid glycine, leading to the formation of a deep purple-colored complex known as Ruhemann's purple.[3] A positive result, therefore, is indicated by the development of this distinct purple color.[3]

It is a crucial consideration that the test medium should only contain hippurate as a protein source, as ninhydrin can react with any free amino acids, potentially leading to false-positive results.[1]

## **The Biochemical Pathway of Hippurate Hydrolysis and Detection**

## Biochemical Pathway of Hippurate Hydrolysis and Glycine Detection

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Caption: Biochemical pathway of hippurate hydrolysis and subsequent glycine detection.

## Comparative Overview of Commercial Hippurate Test Kits

While direct, peer-reviewed studies comparing the performance of all major commercial hippurate test kits with extensive quantitative data are not readily available, a comparison of

their formats, procedures, and features can guide selection. The following table summarizes information gathered from product inserts and literature for several commercially available kits.

Feature	Hardy Diagnostics Hippurate Disks	Remel (Thermo Scientific) Hippurate Disk	Liofilchem™ Hippurate Test Kit	Sigma-Aldrich (MIKROLATES T®) Hippurate Strips
Format	Reagent- impregnated paper disks	Reagent- impregnated paper disks	Kit with reagent- impregnated disks, ninhydrin reagent, and test tubes	Reagent- impregnated paper strips
Principle	Detection of glycine with ninhydrin	Detection of glycine with ninhydrin	Detection of glycine with ninhydrin	Detection of glycine with ninhydrin
Incubation Time	2 hours at 35- 37°C	2 hours at 35- 37°C	2 hours at 35 ± 2°C	22-24 hours at 37°C
Time to Result (after incubation)	Within 30 minutes after adding ninhydrin	Within 30 minutes after adding ninhydrin	10 minutes after adding ninhydrin	5-10 minutes after adding reagent
Intended Use	Presumptive identification of G. vaginalis, L. monocytogenes, C. jejuni, and Group B streptococci. <sup>[4]</sup>	Detection of hippurate hydrolysis by beta-hemolytic streptococci, G. vaginalis, and C. jejuni. <sup>[5]</sup>	Differentiation of Group B Streptococci and identification of G. vaginalis, Legionella pneumophila, and C. jejuni.	Presumptive identification of Group B streptococci, G. vaginalis, and C. jejuni.
Quality Control Organisms	Streptococcus agalactiae (positive), Streptococcus pyogenes (negative)	Streptococcus agalactiae (positive), Streptococcus pyogenes (negative)	Streptococcus agalactiae ATCC® 13813 (positive), Streptococcus pyogenes ATCC® 19615 (negative)	Streptococcus agalactiae (positive), Streptococcus pyogenes (negative), Enterococcus faecalis (negative),

Bacillus subtilis  
(positive)

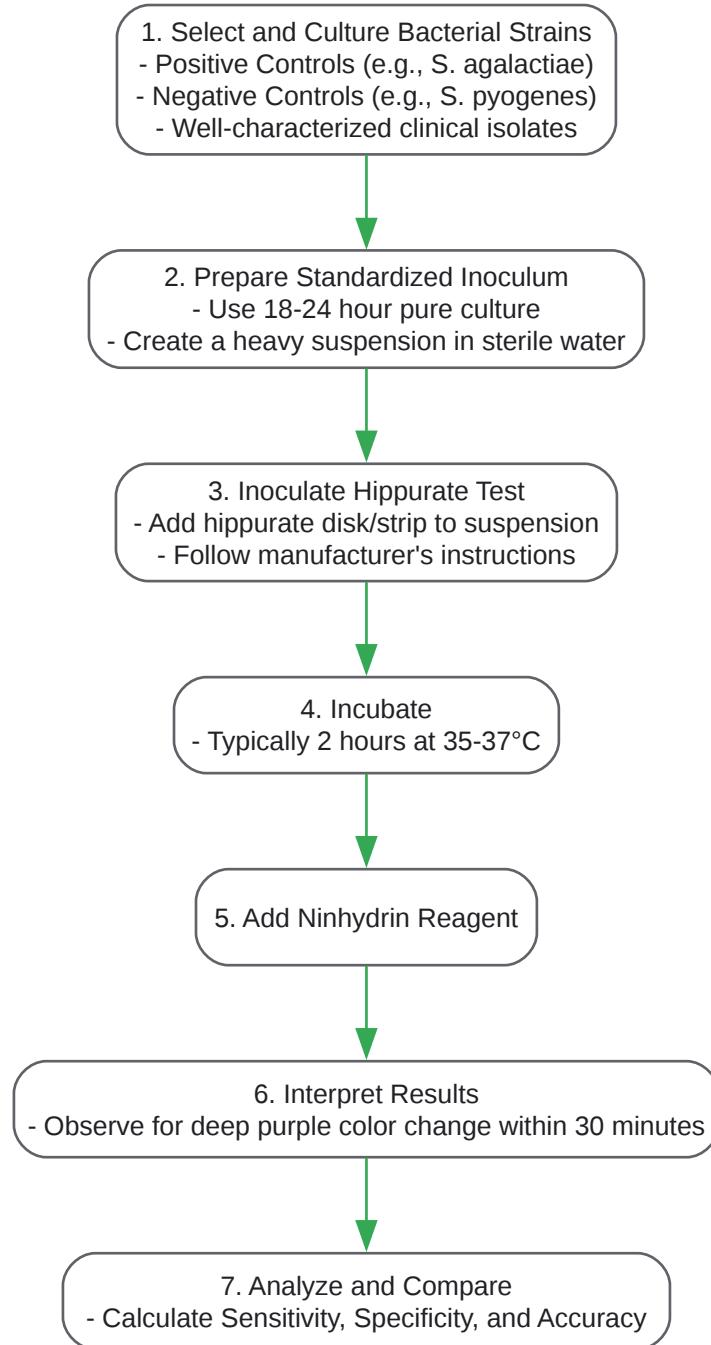
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## Experimental Protocol for Performance Assessment

To ensure the trustworthiness of any diagnostic test, a robust, self-validating experimental protocol is essential. The following protocol is a comprehensive framework for evaluating the performance of a commercial hippurate test kit in your laboratory.

### Experimental Workflow

## Workflow for Hippurate Test Kit Performance Assessment

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Caption: A stepwise workflow for the performance assessment of commercial hippurate test kits.

## Step-by-Step Methodology

- Bacterial Strains and Culture Conditions:
  - Positive Control: *Streptococcus agalactiae* (e.g., ATCC® 13813). This strain is known to be hippurate positive and serves to validate that the test system is functioning correctly.
  - Negative Control: *Streptococcus pyogenes* (e.g., ATCC® 19615). This strain is hippurate negative and ensures the specificity of the test, guarding against false positives.
  - Test Panel: A panel of well-characterized clinical isolates relevant to the laboratory's work should be included. This may consist of presumptive *G. vaginalis*, *C. jejuni*, *L. monocytogenes*, and other streptococcal species.
  - All strains should be cultured on appropriate non-selective agar media for 18-24 hours to ensure a fresh, pure culture.
- Inoculum Preparation:
  - Using a sterile loop or swab, create a heavy suspension of the test organism in a small volume (e.g., 0.2-0.4 mL) of sterile deionized or distilled water in a sterile test tube. The suspension should be visibly turbid.
  - Causality: A heavy inoculum is critical as an insufficient bacterial load may lead to false-negative results due to a low concentration of the hippuricase enzyme.
- Test Procedure (General for Disk/Strip-based kits):
  - Aseptically add a hippurate disk or strip to the bacterial suspension.
  - Incubate the tube at 35-37°C for 2 hours. Some manufacturers may specify a water bath for more uniform temperature control.
  - After the initial incubation, add the specified number of drops of the ninhydrin reagent to the tube.
  - Re-incubate at 35-37°C for up to 30 minutes.
- Interpretation of Results:

- Observe the tubes at 10-minute intervals.
- Positive Result: A deep purple or violet color development within 30 minutes.
- Negative Result: No color change or a faint yellow or pinkish color.
- Self-Validation: The positive control must show a strong positive reaction, and the negative control must remain negative for the test run to be considered valid. Incubation with ninhydrin beyond 30 minutes should be avoided as it can lead to false-positive results.[\[2\]](#)

## Performance Characteristics and Considerations

The performance of hippurate hydrolysis tests can be influenced by several factors. While rapid tests are generally considered as sensitive and specific as the classical method, studies have highlighted some limitations.[\[3\]](#) For instance, in the identification of *Campylobacter* species, the hippurate test may yield false-negative results, and standardization of the inoculum turbidity is crucial for accuracy. Molecular methods like PCR may be necessary for definitive identification of hippurate-negative strains suspected to be *C. jejuni*.

One study evaluating the hippurate hydrolysis test for the detection of *Streptococcus agalactiae* in pregnant women reported a sensitivity of 77.78% and a specificity of 50%. This highlights that while useful, it may not be sufficient as a standalone screening test in all clinical scenarios.

Furthermore, it's important to be aware of potential cross-reactions. Some enterococci and viridans group streptococci may also be hippurate positive.[\[1\]](#) Therefore, the hippurate test should always be used as part of a battery of biochemical tests for presumptive identification, with further confirmatory testing as needed.

## Conclusion

Commercial hippurate test kits offer a rapid and convenient method for the presumptive identification of several important bacterial species. While there is a lack of direct comparative performance data across all brands, an understanding of the test's principles, adherence to a robust evaluation protocol, and awareness of its limitations are essential for its effective implementation in a research or clinical setting. The choice of a specific kit may ultimately depend on a laboratory's workflow, cost considerations, and the specific pathogens of interest.

As with any diagnostic assay, in-house validation is paramount to ensure the reliability of results.

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